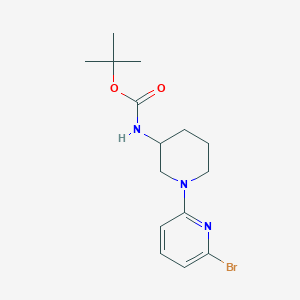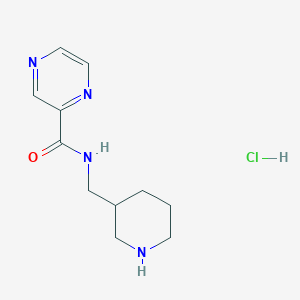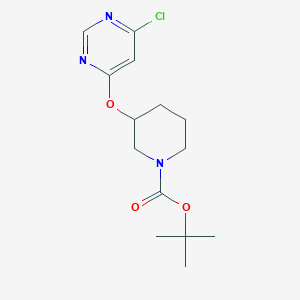
(2-Methoxy-phenyl)-piperidin-4-yl-methanol
Vue d'ensemble
Description
(2-Methoxy-phenyl)-piperidin-4-yl-methanol, also known as MPMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMM belongs to the class of piperidine compounds and has been found to exhibit various pharmacological properties, including analgesic, anxiolytic, and antidepressant effects. In
Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
(2-Methoxy-phenyl)-piperidin-4-yl-methanol: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine moiety is a common structural feature in many drugs, contributing to their pharmacological activity . Researchers utilize this compound to develop new medications with potential therapeutic effects.
Proteomics Research
In proteomics, this compound is used as a standard or reference material. It helps in the identification and quantification of proteins, particularly when studying protein interactions and functions .
Biological Activity Studies
The biological activity of This compound is of interest in the field of medicinal chemistry. Its structure-activity relationship (SAR) can be studied to understand how its chemical structure influences biological activity, which is crucial for drug design .
Chemical Property Analysis
Understanding the chemical properties of this compound, such as solubility, stability, and reactivity, is essential for its application in various research fields. These properties are investigated to optimize conditions for its use in experimental protocols .
Development of Synthetic Methodologies
This compound is also used in the development of new synthetic methodologies. Chemists explore different synthetic routes to improve the efficiency, yield, and selectivity of reactions involving this compound .
Industrial Applications
While primarily used in research, there may be potential industrial applications for This compound in the development of materials with specific properties or in chemical processes requiring this particular molecular structure .
Medical Research
In medical research, this compound could be used in the study of its effects on biological systems, potentially leading to the discovery of new treatments for various diseases .
Neuropharmacological Research
Given the importance of piperidine derivatives in neuropharmacology, This compound could be used to study its effects on the central nervous system, which may contribute to the development of new neuroactive drugs .
Propriétés
IUPAC Name |
(2-methoxyphenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-12-5-3-2-4-11(12)13(15)10-6-8-14-9-7-10/h2-5,10,13-15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEWAUPLTLZANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670749 | |
| Record name | (2-Methoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082554-80-0 | |
| Record name | (2-Methoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(6-Bromo-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500669.png)









